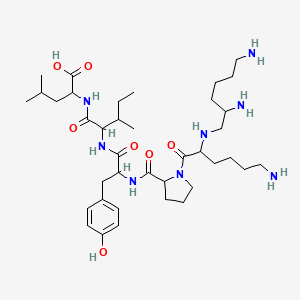
N''-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a guanidine group, which is known for its strong basicity and ability to form stable complexes with various molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Phenyl Derivative: The initial step involves the chlorination of a phenyl derivative to introduce the chloro group at the 2-position.
Introduction of Methylsulfanyl Groups:
Formation of the Guanidine Group: The final step involves the reaction of the substituted phenyl derivative with N-methyl-N’-ethyl-guanidine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the guanidine group allows for strong interactions with negatively charged sites on proteins or nucleic acids, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’'-(2-Chloro-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride
- N’'-(2-Chloro-3,5-dimethyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride
- N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-methyl-phenyl)-N-methyl-guanidine; hydrochloride
Uniqueness
N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride is unique due to the presence of both chloro and methylsulfanyl groups, which impart distinct chemical properties
Propriétés
Formule moléculaire |
C18H22ClN3S2 |
|---|---|
Poids moléculaire |
380.0 g/mol |
Nom IUPAC |
2-[2-chloro-3,5-bis(methylsulfanyl)phenyl]-1-(3-ethylphenyl)-1-methylguanidine |
InChI |
InChI=1S/C18H22ClN3S2/c1-5-12-7-6-8-13(9-12)22(2)18(20)21-15-10-14(23-3)11-16(24-4)17(15)19/h6-11H,5H2,1-4H3,(H2,20,21) |
Clé InChI |
QEJZGCWGEATBNS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)N(C)C(=NC2=C(C(=CC(=C2)SC)SC)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Dimethylamino)-2-[[3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate](/img/structure/B10785275.png)


![(1S,2S,13S,14R,15S,16R,17R,28R)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785302.png)
![[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10785309.png)


![4-Benzyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,8-trien-7-one](/img/structure/B10785330.png)
![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-[4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B10785335.png)
![3-{3-[(5-Carbamimidoyl-benzofuran-2-carbonyl)-methyl-amino]-propionylamino}-3-phenyl-propionic acid](/img/structure/B10785342.png)
![10-(Cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B10785358.png)



